8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the CAS Number: 66411-24-3 . It has a molecular weight of 214.6 . The IUPAC name for this compound is 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for 8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is 1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Bioactivity
Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized, showcasing potential anticonvulsant activities. This work demonstrates the utility of related benzodioxine compounds in developing anticonvulsant agents (Arustamyan et al., 2019).
Chiral Synthesis Applications : Research on Alcaligenes faecalis subsp. parafaecalis led to efficient preparation methods for both enantiomers of chiral building blocks related to 1,4-benzodioxin-2-carboxylic acid, crucial for synthesizing therapeutic agents. This work underscores the importance of enzymatic processes in achieving enantiomeric purity for drug development (Mishra et al., 2016).
Antimicrobial Properties : The synthesis of hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its derivatives highlighted potential antibacterial activities, especially against Gram-positive strains. Such compounds add to the arsenal of molecules with potential therapeutic applications in combating bacterial infections (Al-Hiari et al., 2008).
Lipase-Catalyzed Hydrolysis : Studies on the enantioselective hydrolysis of methyl 1,4-benzodioxan-2-carboxylate by lipases from Alcaligenes sp. demonstrate the production of (S) enantiomer of 1,4-benzodioxan-2-carboxylic acid, a key intermediate for Doxazosin mesylate, highlighting the biocatalytic approach to obtain pharmaceutical intermediates (Varma et al., 2008).
Chemical Synthesis Techniques
- Novel Syntheses : Research into the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and their derivatives opens pathways to potential therapeutic compounds, illustrating the role of benzodioxine derivatives as precursors in medicinal chemistry (Bozzo et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mechanism of Action
Target of Action
Compounds containing a similar structure, benzo-1,4-dioxane, have been studied for their anti-inflammatory properties and their potential as α- and β- adrenergic antagonists .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
Based on the potential targets, it can be hypothesized that it may influence pathways related to inflammation and adrenergic signaling .
Result of Action
Based on the potential targets, it can be hypothesized that it may have anti-inflammatory effects and modulate adrenergic signaling .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-2H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTLNBSAROMJMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208788 | |
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
CAS RN |
66411-24-3 | |
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66411-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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